Tert-butyl 4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMFDTHMUXRMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300482 | |

| Record name | tert-butyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19756-72-0 | |

| Record name | 19756-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-nitrobenzoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-nitrobenzoate is a nitrobenzoate ester of significant interest in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and relevant experimental data. Due to its structural features, including the bulky tert-butyl group and the electron-withdrawing nitro group, this compound serves as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds. This document consolidates available data on its properties, synthesis, and spectral characterization to support its use in research and development.

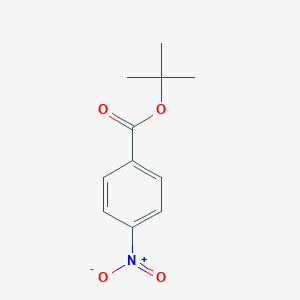

Chemical Structure and Identification

This compound consists of a benzene ring substituted with a nitro group at the para position (C4) and a tert-butyl ester group. The bulky tert-butyl group can provide steric hindrance, influencing the reactivity of the ester. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the chemical properties of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are computed due to the limited availability of experimental data in peer-reviewed literature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.22 g/mol | [1] |

| CAS Number | 19756-72-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 55-59 °C | |

| Boiling Point | Not experimentally determined. | |

| Density | Not experimentally determined. | |

| Solubility | Soluble in common organic solvents like dichloromethane and ethyl acetate. | |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 72.1 Ų | [2] |

| Complexity | 269 | [1] |

Experimental Protocols

Synthesis: Esterification of 4-Nitrobenzoic Acid with Tert-Butanol

The following is a representative procedure for the synthesis of this compound based on general methods for tert-butyl ester synthesis.

Materials:

-

4-Nitrobenzoic acid

-

Tert-butanol

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzoic acid (1 equivalent) and 4-(dimethylamino)pyridine (0.1 equivalents) in anhydrous dichloromethane.

-

Add tert-butanol (1.5 equivalents) to the solution.

-

In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Caption: General experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectral data is not provided here, the expected characteristics are described below.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be downfield compared to the protons ortho to the ester group due to the strong electron-withdrawing nature of the nitro group.

-

Tert-butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected in the upfield region (typically δ 1.5-1.6 ppm).

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitro group (C4) and the carbon attached to the ester group (C1) will be significantly deshielded.

-

Ester Carbonyl Carbon: A signal for the carbonyl carbon is expected in the downfield region (typically δ 160-170 ppm).

-

Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band corresponding to the ester carbonyl stretch is expected around 1720-1740 cm⁻¹.

-

NO₂ Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-O Stretch: An absorption band for the ester C-O stretch is expected in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 223.

-

Fragmentation: A prominent fragment is the loss of the tert-butyl group, leading to a peak at m/z = 167 (M - 56). Another characteristic fragmentation is the formation of the stable tert-butyl cation at m/z = 57.

Biological Activity and Relevance in Drug Development

While there is no direct evidence of this compound being involved in specific signaling pathways, nitroaromatic compounds, in general, have been investigated for a range of biological activities.

Nitrobenzoate derivatives have been studied for their potential as:

-

Antimycobacterial Agents: Some nitrobenzoate esters have shown activity against M. tuberculosis.[3]

-

Antifungal Agents: Certain nitrobenzoate analogs have exhibited antifungal properties.[4]

The primary role of this compound in drug development is as a synthetic intermediate . The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. This allows for selective modifications at other parts of the molecule.

Safety and Handling

This compound is classified as an eye irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound is a valuable chemical compound with well-defined structural and physicochemical properties. Its utility as a synthetic intermediate in organic chemistry, particularly in the preparation of more complex molecules for potential pharmaceutical applications, is its most significant attribute. This guide has provided a consolidated resource of its chemical properties, a representative synthesis protocol, and expected spectral characteristics to aid researchers and scientists in their work with this compound. Further experimental determination of its physical properties such as boiling point and density would be beneficial to the scientific community.

References

Technical Guide: Physical and Chemical Characteristics of Tert-Butyl p-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of tert-butyl p-nitrobenzoate. The information is intended to support research and development activities where this compound is used as a reagent, intermediate, or reference standard. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental protocol for its synthesis is provided, accompanied by a workflow diagram.

Chemical Identity and Physical Properties

Tert-butyl p-nitrobenzoate, also known as tert-butyl 4-nitrobenzoate, is an ester of 4-nitrobenzoic acid and tert-butanol. Its chemical structure features a tert-butyl group connected to a carboxylate, which is in turn attached to a benzene ring substituted with a nitro group at the para position.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 19756-72-0 | PubChem |

| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 223.23 g/mol | PubChem[1] |

| Appearance | White solid | Supporting Information - The Royal Society of Chemistry[2] |

| Melting Point | 112-114 °C | Supporting Information - The Royal Society of Chemistry[2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA (Computed) | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 72.1 Ų | PubChem[1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of tert-butyl p-nitrobenzoate. The following table summarizes the key spectral information available.

Table 2: Spectroscopic Data

| Spectrum | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.23 (d, J = 8.8 Hz, 2H), 8.12 (d, J = 8.8 Hz, 2H), 1.60 (s, 9H) | Supporting Information - The Royal Society of Chemistry[2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163.7, 150.2, 137.4, 130.5, 123.3, 82.6, 28.1 | Supporting Information - The Royal Society of Chemistry[2] |

| High-Resolution Mass Spectrometry (HRMS-EI) | Calculated for C₁₁H₁₃NO₄: 223.0845; Found: 223.0882 | Supporting Information - The Royal Society of Chemistry[2] |

Experimental Protocols

Synthesis of Tert-Butyl p-Nitrobenzoate

The following protocol describes the synthesis of tert-butyl p-nitrobenzoate from 4-nitrobenzoic acid and tert-butanol. This method involves the activation of the carboxylic acid with tosyl chloride in the presence of pyridine, followed by esterification with tert-butanol.[3]

Materials:

-

4-Nitrobenzoic acid (1.67 g, 10.0 mmol)

-

Pyridine (50 mL)

-

Tosyl chloride (3.8 g, 20 mmol)

-

tert-Butanol (1.48 g, 20 mmol)

Procedure:

-

Dissolve 4-nitrobenzoic acid in pyridine in a suitable reaction flask.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add tosyl chloride to the cooled solution.

-

Add tert-butanol to the reaction mixture.

-

Stir the mixture for 2 hours at 0 °C.

-

Allow the reaction to proceed for an additional 16 hours at 22 °C.

-

Remove the volatile components (pyridine) under reduced pressure.

-

The resulting crude product can be further purified by appropriate methods such as column chromatography or recrystallization.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of tert-butyl p-nitrobenzoate as described in the experimental protocol.

Caption: Synthesis workflow for tert-butyl p-nitrobenzoate.

This guide provides essential information on the physical and chemical characteristics of tert-butyl p-nitrobenzoate. For further details on handling, safety, and disposal, please refer to the appropriate Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Nitrobenzoate from 4-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of tert-butyl 4-nitrobenzoate, a valuable intermediate in the production of various organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The tert-butyl ester group offers stability, rendering it suitable for reactions that require controlled conditions, while the nitro group serves as a versatile precursor for further functionalization, such as reduction to an amine.[1] This document details various synthetic methodologies, presenting quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.

Synthetic Strategies and Methodologies

The synthesis of this compound from 4-nitrobenzoic acid primarily involves the formation of an ester bond between the carboxylic acid and the bulky tert-butyl alcohol. Due to the steric hindrance of the tertiary alcohol, direct acid-catalyzed Fischer esterification is often inefficient. Therefore, methods that involve the activation of the carboxylic acid are generally preferred to achieve higher yields. The following sections explore the most common and effective synthetic routes.

Activation of 4-Nitrobenzoic Acid with Benzenesulfonyl Chloride

A highly efficient method for the synthesis of tert-butyl esters from carboxylic acids involves the in-situ formation of a mixed anhydride using benzenesulfonyl chloride in the presence of a base, typically pyridine. This activated intermediate then readily reacts with tert-butanol to form the desired ester. A similar procedure for a substituted derivative has reported high yields.[2]

Reaction Scheme:

4-Nitrobenzoic acid reacts with benzenesulfonyl chloride in pyridine to form a mixed anhydride. This is followed by nucleophilic attack by tert-butanol to yield this compound.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification

The use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP), is a widely employed method for the synthesis of esters, particularly when dealing with sterically hindered alcohols. DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol.

Reaction Scheme:

4-Nitrobenzoic acid is activated by DCC, and the subsequent esterification with tert-butanol is catalyzed by DMAP.

Synthesis via 4-Nitrobenzoyl Chloride

A traditional and reliable two-step approach involves the initial conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The purified acid chloride is then reacted with tert-butanol, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford the tert-butyl ester.

Reaction Scheme:

Step 1: 4-Nitrobenzoic acid is converted to 4-nitrobenzoyl chloride using a chlorinating agent. Step 2: 4-Nitrobenzoyl chloride reacts with tert-butanol to produce this compound.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route often depends on factors such as yield, reaction conditions, availability of reagents, and ease of purification. The following table summarizes the quantitative data for the aforementioned methods.

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzenesulfonyl Chloride Activation | Benzenesulfonyl chloride, Pyridine, t-Butanol | Pyridine, Hexane/Ethyl acetate | < 30 | 2.5 | ~97% |

| DCC/DMAP Coupling | DCC, DMAP, t-Butanol | Dichloromethane (DCM) | Room Temperature | 12-24 | Moderate |

| Acid Chloride Route | Thionyl chloride/Oxalyl chloride, t-Butanol, Pyridine | Dichloromethane (DCM) or THF | 0 to Room Temp. | 2-4 | High |

Note: Yields for DCC/DMAP and the Acid Chloride route are general expectations as specific literature values for this exact transformation were not found in the initial search. The yield for the benzenesulfonyl chloride method is based on a closely related substrate.[2]

Experimental Protocols

Method 1: Synthesis of this compound via Benzenesulfonyl Chloride Activation

This protocol is adapted from a procedure for a similar substrate.[2]

Materials:

-

4-Nitrobenzoic acid

-

Pyridine

-

Benzenesulfonyl chloride

-

tert-Butanol

-

Hexane

-

Ethyl acetate

-

Water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzoic acid in pyridine with stirring.

-

Cool the mixture in an ice bath and add benzenesulfonyl chloride dropwise, maintaining the internal temperature below 30°C.

-

Stir the mixture for 30 minutes.

-

Add tert-butanol dropwise over 30 minutes, again keeping the temperature below 30°C.

-

Allow the reaction to stir for an additional 2 hours.

-

Dilute the reaction mixture with a 4:1 solution of hexane:ethyl acetate.

-

Extract the organic layer with water to remove pyridine hydrochloride.

-

Separate the organic phase and concentrate it under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a synthetic method based on key experimental parameters.

Caption: Decision tree for selecting a synthetic method.

References

Spectroscopic Profile of tert-Butyl 4-Nitrobenzoate (CAS No. 19756-72-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-nitrobenzoate (CAS No. 19756-72-0). This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and visualizations to aid in the structural elucidation and characterization of this compound.

Compound Identification

| CAS Number | 19756-72-0 |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Structure | (A 2D structure image of this compound would be placed here in a full report) |

Spectroscopic Data Summary

The following sections provide a detailed summary of the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~8.15 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~1.60 | Singlet | 9H | tert-butyl protons |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~164 | C=O (Ester carbonyl) |

| ~150 | Aromatic C-NO₂ |

| ~135 | Aromatic C-COO |

| ~130 | Aromatic C-H |

| ~123 | Aromatic C-H |

| ~82 | Quaternary C (tert-butyl) |

| ~28 | CH₃ (tert-butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (tert-butyl) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1345 | Strong | Symmetric NO₂ stretch |

| ~1270 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the following mass-to-charge ratios (m/z) are predicted for various adducts.[1]

| Adduct | m/z |

| [M+H]⁺ | 224.09174 |

| [M+Na]⁺ | 246.07368 |

| [M-H]⁻ | 222.07718 |

| [M+NH₄]⁺ | 241.11828 |

| [M+K]⁺ | 262.04762 |

| [M]⁺ | 223.08391 |

A typical electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and significant fragmentation corresponding to the loss of the tert-butyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Pulse Sequence: Proton-decoupled single pulse

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

Workflow for NMR Data Acquisition and Processing

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrument Parameters (FTIR):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

Logical Steps for IR Spectral Interpretation

Caption: Logical workflow for the interpretation of an IR spectrum.

Mass Spectrometry Protocol

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

If necessary, filter the solution to remove any particulate matter.

Instrument Parameters (GC-MS with EI):

-

GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: 40-400 m/z

Signaling Pathway for Mass Spectrometry Analysis

Caption: Simplified pathway of a molecule through a mass spectrometer.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For more detailed analyses or research applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Solubility of Tert-Butyl 4-Nitrobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

Tert-butyl 4-nitrobenzoate is a moderately polar molecule. The presence of the nitro group (-NO2) and the ester functional group (-COO-) introduces polarity, while the tert-butyl group and the benzene ring are nonpolar. This structure suggests that this compound will exhibit moderate solubility in a range of common organic solvents.

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in solvents of intermediate polarity. It is anticipated to be more soluble in solvents like acetone, ethyl acetate, and dichloromethane, and less soluble in highly polar solvents such as water and methanol, as well as in nonpolar solvents like hexane. The bulky tert-butyl group may also influence solubility, potentially limiting its ability to pack into a crystal lattice and thus increasing its solubility compared to less sterically hindered analogs.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in various organic solvents at different temperatures has not been formally published. Researchers requiring precise solubility data for applications such as process development, formulation, or crystallization studies will need to determine this experimentally. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent are the Isothermal Saturation Method (Gravimetric Analysis) and UV/Vis Spectrophotometry.

1. Isothermal Saturation Method (Gravimetric Analysis)

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Drying and Weighing: Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Dry the remaining solid residue in an oven or vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g / 100 g solvent) = (mass of residue / mass of solvent) × 100

Solubility (g / 100 mL solvent) = (mass of residue / volume of solvent withdrawn) × 100

2. UV/Vis Spectrophotometry Method

This method is suitable if this compound has a significant UV absorbance at a specific wavelength where the solvent does not absorb. It relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.

Materials and Equipment:

-

All materials listed for the Isothermal Saturation Method

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV spectrum to find the wavelength of maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).

-

-

Prepare and Equilibrate the Saturated Solution: Follow steps 1-4 of the Isothermal Saturation Method to prepare a saturated solution of this compound.

-

Sample and Dilute: Withdraw a small, accurately measured volume of the clear, filtered supernatant. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal saturation method.

Caption: Workflow for experimental solubility determination.

Molecular weight and formula of tert-butyl 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of tert-butyl 4-nitrobenzoate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Molecular Information

This compound is an ester of 4-nitrobenzoic acid and tert-butanol. It is a valuable intermediate in organic synthesis, often utilized in the preparation of more complex molecules.[1]

Chemical Formula and Structure

The chemical formula for this compound is C₁₁H₁₃NO₄.[2][3] Its structure consists of a tert-butyl group attached to the carboxylate of a 4-nitrobenzoate moiety.

Molecular Weight

The molecular weight of this compound has been calculated and reported with minor variations. The computed molecular weight is 223.22 g/mol .[2] Other sources report values of 223.228 g/mol and 223.231 g/mol .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | [2][3] |

| Molecular Weight | 223.22 g/mol | [2] |

| Monoisotopic Mass | 223.08445790 Da | [2] |

| Topological Polar Surface Area | 72.1 Ų | [2] |

| Complexity | 269 | [2] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Experimental Protocols

Synthesis of this compound via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the synthesis of esters, including this compound, from an alcohol and a carboxylic acid with inversion of stereochemistry at the alcohol carbon.[4][5][6] This method is particularly useful for sterically hindered alcohols.[7][8]

General Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoic acid, tert-butanol, and triphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF).[7]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the stirred mixture.[4] Maintain the temperature below 10 °C during the addition.[7]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[7]

Caption: Workflow for the synthesis of this compound using the Mitsunobu reaction.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum, the tert-butyl group typically exhibits a sharp singlet around 1.6 ppm. The aromatic protons of the 4-nitrobenzoate moiety appear as two doublets in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing effect of the nitro group and the ester functionality.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons around 28 ppm. The aromatic carbons will appear in the range of 120-155 ppm, with the carbon attached to the nitro group being the most downfield. The carbonyl carbon of the ester will be observed around 164 ppm.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is also expected due to the facile cleavage of the ester bond.

Reactivity and Applications

Hydrolysis

The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and tert-butanol. The tert-butyl group is known to be labile under strong acidic conditions.

Caption: Reaction scheme for the hydrolysis of this compound.

Applications in Organic Synthesis

This compound serves as a useful intermediate in organic synthesis. The nitro group can be reduced to an amine, providing a route to 4-aminobenzoate derivatives. The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be removed under specific acidic conditions. Nitro compounds, in general, are versatile building blocks for the synthesis of pharmaceutically relevant substances.[9]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C11H13NO4 | CID 283005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

Stability and Storage Conditions of Tert-Butyl 4-Nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-nitrobenzoate is a chemical compound utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a nitro-substituted aromatic ring and a tert-butyl ester group, dictates its reactivity and stability profile. Understanding the stability of this compound under various environmental conditions is paramount for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in research and development.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended to be a valuable resource for professionals in the pharmaceutical and chemical industries, offering insights into potential degradation pathways and providing methodologies for assessing its stability.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, light, and the presence of moisture and reactive chemicals. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ester linkage and photodecomposition of the nitroaromatic moiety.

Qualitative Stability and Storage Conditions

General recommendations for the storage of this compound and related compounds are summarized in the table below. These are based on safety data sheets for structurally similar compounds and general chemical storage principles.

| Parameter | Recommendation | Incompatible Materials |

| Temperature | Store at room temperature. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation. | Strong oxidizing agents, strong acids, strong bases, reducing agents, and heavy metals. |

| Light | Protect from direct sunlight and UV radiation. Store in amber or opaque containers. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |

| Moisture | Keep container tightly closed in a dry and well-ventilated place to prevent hydrolysis. |

Potential Degradation Pathways

The chemical structure of this compound suggests two primary pathways for degradation under stress conditions:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 4-nitrobenzoic acid and tert-butanol.

-

Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can induce photochemical reactions leading to the formation of various degradation products.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies and the development of a stability-indicating analytical method are crucial. The following protocols are provided as exemplary methodologies.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.

1. Acid and Base-Induced Hydrolysis:

-

Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic and basic conditions.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

-

For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it (with 0.1 N NaOH for the acidic solution and 0.1 N HCl for the basic solution), and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

2. Thermal Degradation:

-

Objective: To assess the stability of this compound under elevated temperature conditions.

-

Procedure:

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).

-

At specified time intervals (e.g., 1, 3, 7 days), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration in a suitable solvent.

-

Analyze the samples by HPLC.

-

3. Photostability Testing:

-

Objective: To determine the effect of light on the stability of this compound.

-

Procedure:

-

Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After a defined exposure period (e.g., in accordance with ICH Q1B guidelines), prepare the samples for analysis.

-

Analyze the exposed and control samples by HPLC.

-

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve separation between the parent compound and all potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound (determined by UV spectroscopy).

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Summary and Recommendations

This compound is a moderately stable compound that is susceptible to degradation via hydrolysis and photolysis. To maintain its integrity, it is crucial to adhere to proper storage and handling procedures.

Key Recommendations:

-

Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere. Keep containers tightly sealed to prevent moisture ingress.

-

Handling: Avoid exposure to strong acids, bases, oxidizing agents, and direct sunlight.

-

Stability Monitoring: For long-term storage or when used in critical applications, it is advisable to periodically re-analyze the material using a validated stability-indicating method to ensure its purity and potency.

By implementing these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their work.

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling tert-Butyl 4-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling of tert-butyl 4-nitrobenzoate (CAS No. 19756-72-0). Due to the limited availability of detailed toxicological data for this specific compound, this document combines information from available Safety Data Sheets (SDS), public chemical databases, and general safety principles for related chemical classes, namely aromatic nitro compounds and esters. A conservative approach is recommended, assuming all potential hazards are relevant.

Hazard Identification and Classification

This compound is a nitroaromatic ester used in organic synthesis. Based on available data, it is classified as hazardous. There is conflicting information from different sources regarding its specific hazards. A Safety Data Sheet from a commercial supplier identifies it as harmful if swallowed.[1] In contrast, a notification to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicates it is a serious eye irritant.[2] To ensure the highest level of safety, it is prudent to consider both classifications as valid.

The GHS classifications are summarized in the table below.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement | Source |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | ChemScene SDS |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | ECHA C&L Inventory[2] |

The following diagram illustrates the GHS hazard profile for this compound, incorporating the potential hazards from all available sources.

References

An In-depth Technical Guide to the Core Chemical Reactions of Tert-butyl 4-Nitrobenzoate

Introduction

Tert-butyl 4-nitrobenzoate (C₁₁H₁₃NO₄, CAS No: 19756-72-0) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring a bulky tert-butyl ester group and an electron-withdrawing nitro group on a benzene ring, imparts specific reactivity that allows for a range of chemical transformations. The nitro group strongly influences the reactivity of the aromatic ring, while the tert-butyl ester provides a sterically hindered carboxylic acid protecting group that can be cleaved under specific conditions. This guide details the key chemical reactions involving this compound, providing quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows for researchers, scientists, and drug development professionals.

Synthesis via Esterification of 4-Nitrobenzoic Acid

The most common method for synthesizing this compound is the esterification of 4-nitrobenzoic acid with tert-butanol. Due to the steric hindrance of the tertiary alcohol, direct acid-catalyzed esterification (Fischer esterification) is often inefficient. More effective methods typically involve activating the carboxylic acid.

Caption: Synthesis of this compound via esterification.

Experimental Protocol: Synthesis from 3-Methyl-4-nitrobenzoic Acid (Analogous Procedure)

While a direct protocol for this compound was not detailed, an analogous procedure for a similar substrate, tert-butyl 3-methyl-4-nitrobenzoate, provides a representative method.[2]

-

Dissolution: Add 3-Methyl-4-nitrobenzoic acid (2.76 mol) to pyridine (1.25 L) and stir until fully dissolved.

-

Activation: Rapidly add benzenesulfonyl chloride (3.45 mol) while maintaining the internal temperature below 30°C using an ice bath. Add more pyridine (500 mL) if a precipitate forms and hinders stirring.

-

Stirring: Stir the mixture for 30 minutes.

-

Alcohol Addition: Add tert-butanol (523 mL) dropwise over 30 minutes, keeping the temperature below 30°C.

-

Reaction: Stir the mixture for 2 hours.

-

Work-up: Dissolve the mixture in a hexane:ethyl acetate solution (4:1; 2.5 L) and extract the resulting mixture with water.

-

Isolation: Concentrate the organic phase to yield the product, which crystallizes upon cooling.[2]

Quantitative Data: Synthesis of an Analogous Compound

| Reactant | Moles | Reagent | Moles/Volume | Solvent | Yield | Melting Point | Reference |

| 3-Methyl-4-nitrobenzoic acid | 2.76 mol | Benzenesulfonyl chloride | 3.45 mol | Pyridine | 97% | 56-58°C | [2] |

| tert-butanol | 523 mL |

Reduction of the Nitro Group to an Amine

A pivotal reaction of this compound is the reduction of the nitro group to an amino group, yielding tert-butyl 4-aminobenzoate.[3][4] This transformation is fundamental as the resulting aminobenzoate is a crucial building block in the synthesis of numerous pharmaceutical agents.[5] Catalytic hydrogenation is the most common and efficient method for this conversion.[5]

Caption: Reduction of the nitro group to form an amine.

Experimental Protocol: General Catalytic Hydrogenation

The following is a general procedure for the catalytic hydrogenation of substituted nitrobenzoates.[5]

-

Setup: In a suitable hydrogenation vessel, dissolve the nitrobenzoate substrate (e.g., 1.0 g) in a suitable solvent such as methanol or ethanol (e.g., 20 mL).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Purging: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Completion: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the product.

Caption: Workflow for a typical catalytic hydrogenation experiment.

Quantitative Data: Catalytic Hydrogenation of Nitroaromatics

While specific yield data for this compound was not found, catalytic hydrogenation of nitroaromatics is generally a high-yielding reaction. The choice of catalyst, solvent, and reaction conditions can be tailored to achieve high yields and selectivities.[5]

| Substrate | Catalyst | Solvent | Pressure | Temperature | Outcome | Reference |

| Substituted Nitrobenzoates | Pd/C, PtO₂, Raney Ni | Methanol, Ethanol, Ethyl Acetate | 1-5 bar H₂ | Room Temp. | High yields of corresponding aminobenzoates | [5] |

| p-tert-butylphenol | Ruthenium on Carbon | i-Butanol | 70-120 bar | 74-93°C | Hydrogenation of aromatic ring | [6] |

Alkaline Hydrolysis of the Ester

The tert-butyl ester group can be cleaved through hydrolysis to yield 4-nitrobenzoic acid. Due to steric hindrance, this reaction often requires specific conditions. A mild method involves using a non-aqueous solution for saponification.

Caption: Hydrolysis of the tert-butyl ester to a carboxylic acid.

Experimental Protocol: Mild Alkaline Hydrolysis [7]

-

Reaction Setup: Prepare a 0.3 N solution of NaOH in a dichloromethane (DCM) and methanol (MeOH) mixture (9:1 v/v).

-

Hydrolysis: Add this compound (1 mmol) to the basic solution (3 mmol NaOH).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until completion.

-

Work-up: Acidify the aqueous phase to a pH of ~2 with dilute HCl.

-

Extraction: Extract the acidified solution with ethyl acetate (2 x 20 mL).

-

Isolation: Combine the organic layers, dry over Na₂SO₄, and remove the solvent to afford the carboxylic acid.[7]

Quantitative Data: Mild Alkaline Hydrolysis

| Substrate | Ester/NaOH Ratio (mmol/mmol) | Solvent System | Time | Yield | Temperature | Reference |

| tert-butyl p-nitrobenzoate | 1:3 | 0.3 N NaOH in DCM:MeOH (9:1) | 5 h 30 min | 93% | Room Temp. | [7] |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the para position activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[8] In this reaction, a nucleophile can displace a suitable leaving group (typically a halide) located at the ortho or para positions. While this compound itself lacks a leaving group other than the nitro group (which is possible but less common), its analogues with halides are prime substrates for SNAr.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr of an Analogous Nitrobenzoate [8]

This protocol describes the reaction of methyl 2-chloro-4-nitrobenzoate with piperidine.

-

Dissolution: Dissolve methyl 2-chloro-4-nitrobenzoate (1.0 equiv) in ethanol in a round-bottom flask.

-

Nucleophile Addition: Add piperidine (2.2 equiv) to the solution at room temperature.

-

Heating: Heat the mixture to reflux and maintain for 6 hours.

-

Cooling & Concentration: Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.

-

Work-up: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Drying & Isolation: Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain the final product.[8]

Quantitative Data: SNAr Reaction Rates

The efficiency of SNAr reactions is highly dependent on the nucleophile, leaving group, and solvent. The following table presents kinetic data for a related substrate.[8]

| Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) in Methanol at 25°C | Reference |

| Piperidine | 1.2 x 10⁴ | [8] |

| Piperazine | 5.6 x 10³ | [8] |

| Morpholine | 2.5 x 10³ | [8] |

This compound is a versatile chemical intermediate whose reactivity is dominated by its two functional groups. The nitro group can be readily reduced to an amine, providing a gateway to a wide range of biologically active molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be cleaved under specific hydrolytic conditions. Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring, making related compounds susceptible to nucleophilic aromatic substitution. The protocols and data presented herein provide a comprehensive technical foundation for utilizing this compound in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. TERT-BUTYL 3-METHYL-4-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 18144-47-3: TERT-BUTYL 4-AMINOBENZOATE | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl 4-Nitrobenzoate in Active Pharmaceutical Ingredient (API) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols regarding the use of tert-butyl 4-nitrobenzoate as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The primary application highlighted is its role as a precursor to APIs containing a 4-aminobenzoyl moiety, a common structural feature in various pharmaceuticals, particularly local anesthetics.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a protected 4-aminobenzoic acid structure. The tert-butyl ester group offers stability under various reaction conditions and can be selectively cleaved when needed. The nitro group serves as a masked amine, which can be revealed at a later synthetic stage through reduction. This strategy is particularly useful in multi-step API synthesis where protecting group chemistry is essential to avoid unwanted side reactions. A key transformation is the reduction of the nitro group to an amine, which then allows for further functionalization, such as amide bond formation, to yield the final API.

Core Application: Synthesis of Amine-Containing APIs

A significant application of this compound is in the synthesis of APIs where a primary aromatic amine is required. The nitro group can be efficiently reduced to an amine using various established methods. This amino group is often a crucial pharmacophore or a key handle for further molecular elaboration.

Logical Workflow for API Synthesis

The general workflow for utilizing this compound in API synthesis involves a two-step process to generate a key intermediate, tert-butyl 4-aminobenzoate, which is then used in subsequent coupling reactions.

Caption: General workflow for API synthesis using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound in the synthesis of a generic amine-containing API.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 4-nitrobenzoic acid with tert-butanol.

Materials:

-

4-Nitrobenzoic acid

-

tert-Butanol

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-nitrobenzoic acid (1 eq.) in toluene, add tert-butanol (1.5 eq.).

-

Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 12 hours, with continuous removal of water using a Dean-Stark apparatus.

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Reduction of this compound to tert-butyl 4-aminobenzoate

This protocol details the reduction of the nitro group to a primary amine.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

Suspend this compound (1 eq.) in a mixture of ethanol and water.

-

Add iron powder (3 eq.) and ammonium chloride (1 eq.) to the suspension.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrate and washings, and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford tert-butyl 4-aminobenzoate.

Signaling Pathway of the Reduction Reaction

The reduction of the nitro group is a key step. The following diagram illustrates the transformation.

Caption: Key transformation from a nitro to an amino group.

Quantitative Data

The following table summarizes typical yields and purity for the key reaction steps. Data is compiled from analogous reactions reported in the literature.

| Step | Reactant | Product | Reagents | Typical Yield (%) | Typical Purity (%) | Reference |

| 1. Esterification | 4-Nitrobenzoic acid | n-butyl 4-nitrobenzoate | n-butanol, H₂SO₄ | 99.1 | 99.26 (HPLC) | Based on a similar esterification[1] |

| 2. Reduction of Nitro Ester | 2-(diethylamino)ethyl p-nitrobenzoate | Procaine | H₂, Nickel catalyst | 95.6 | Not specified | From Procaine synthesis[2] |

Application in the Synthesis of a Hypothetical API

To illustrate the practical application, a hypothetical synthesis of "Aminobenzamide API" is presented, starting from the key intermediate, tert-butyl 4-aminobenzoate.

Protocol 3: Amide Coupling to form "Aminobenzamide API"

Materials:

-

tert-butyl 4-aminobenzoate

-

A specific carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the specific carboxylic acid (R-COOH) (1.1 eq.) in anhydrous DCM.

-

Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of tert-butyl 4-aminobenzoate (1 eq.) in DCM, followed by DIPEA (2.5 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected "Aminobenzamide API".

-

The tert-butyl ester can be subsequently hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free carboxylic acid is the desired final API.

Conclusion

This compound is a versatile and valuable intermediate in the synthesis of APIs. Its use allows for the strategic introduction of a 4-aminobenzoyl moiety. The protocols provided herein offer a general framework for its application, which can be adapted and optimized for the synthesis of specific target molecules. The straightforward nature of the key transformations, coupled with generally high yields, makes it an attractive choice for researchers and professionals in drug development.

References

Tert-butyl 4-nitrobenzoate: A Novel Protecting Group for Peptide Synthesis

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). This document outlines the application of the tert-butyl 4-nitrobenzoate moiety as a potential protecting group for amine functionalities in amino acids. While not a conventionally utilized protecting group in routine peptide synthesis, its unique combination of an acid-labile tert-butyl ester and a reducible or photolabile nitroaromatic ring presents opportunities for orthogonal deprotection strategies. These notes provide a comprehensive overview of its proposed synthesis, application, and cleavage, along with detailed experimental protocols. The information herein is compiled for researchers, scientists, and drug development professionals interested in exploring novel methodologies in peptide chemistry.

Introduction to this compound as a Protecting Group

The ideal protecting group in peptide synthesis should be easily introduced, stable under various reaction conditions, and readily cleaved without affecting the peptide backbone or other protecting groups. The this compound group, when used to protect the N-terminus of an amino acid, would result in a 4-nitrobenzamide linkage. This protecting group offers a unique set of properties:

-

Acid Lability of the Tert-butyl Ester: The tert-butyl ester is susceptible to cleavage under strongly acidic conditions, a feature that could be exploited for deprotection.

-

Reductive Cleavage of the Nitro Group: The nitro group can be reduced to an amine, which can alter the electronic properties of the benzoyl group and potentially facilitate cleavage.

-

Photolability: Nitrobenzyl-based protecting groups are known to be photolabile, suggesting a potential for light-induced deprotection.

-

Orthogonality: The cleavage conditions for the 4-nitrobenzoyl group are potentially orthogonal to the base-labile Fmoc group and other common protecting groups.

Data Presentation

Table 1: Comparison of Cleavage Conditions for Related Protecting Groups

| Protecting Group | Reagents for Cleavage | Typical Conditions | Orthogonality |

| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) | 25-50% TFA in DCM, 30 min, RT | Not orthogonal to tBu side-chain protecting groups. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Piperidine | 20% Piperidine in DMF, 10-20 min, RT | Orthogonal to acid-labile protecting groups. |

| pNZ (p-Nitrobenzyloxycarbonyl) | SnCl₂·2H₂O, HCl (catalytic) | DMF, RT | Orthogonal to Boc, Fmoc, and Alloc.[1] |

| pNB (p-Nitrobenzyl) | SnCl₂, Phenol, HOAc in DMF | Mildly acidic reducing conditions.[2] | Orthogonal to Fmoc and Boc. |

| 4-Nitrobenzoyl (proposed) | Electrochemical reduction | -1.5 to -2.0 V vs. SCE in DMF.[3] | Potentially orthogonal to acid- and base-labile groups. |

| tert-Butyl Esters | Trifluoroacetic acid (TFA) | >90% TFA for efficient removal.[4] | Not orthogonal to Boc. |

Experimental Protocols

Synthesis of 4-Nitrobenzoyl-Protected Amino Acids

This protocol describes the protection of the α-amino group of an amino acid using 4-nitrobenzoyl chloride.

Materials:

-

Amino acid

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

4-Nitrobenzoyl chloride

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 1M

-

Brine

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (2.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Proposed Cleavage of the 4-Nitrobenzoyl Group by Electrochemical Reduction

This protocol is based on the reported cathodic cleavage of 4-nitrobenzamides.[3]

Materials:

-

4-Nitrobenzoyl-protected peptide

-

N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as the supporting electrolyte

-

Electrochemical cell with a working electrode (e.g., mercury pool or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., SCE).

Procedure:

-

Prepare a 0.1 M solution of Bu₄NBF₄ in DMF.

-

Dissolve the 4-nitrobenzoyl-protected peptide in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Apply a constant potential between -1.5 V and -2.0 V (vs. SCE) to the working electrode.

-

Monitor the reaction progress by cyclic voltammetry or by analyzing aliquots using HPLC or TLC.

-

Upon completion, work up the reaction mixture by quenching with a proton source (e.g., water or acetic acid) and extracting the deprotected peptide.

Diagrams

Caption: Workflow for the protection of an amino acid with 4-nitrobenzoyl chloride, its use in SPPS, and subsequent deprotection.

Caption: Orthogonality of the proposed 4-nitrobenzoyl protecting group with common Fmoc and tBu strategies.

Conclusion

The use of a this compound derived protecting group in peptide synthesis is a novel concept that warrants further investigation. The potential for orthogonal cleavage through electrochemical reduction presents an attractive strategy for the synthesis of complex peptides. The protocols provided herein offer a starting point for researchers to explore this methodology. Further optimization of both the protection and deprotection steps will be necessary to fully evaluate its utility and efficiency in routine and complex peptide synthesis.

References

Application Note and Protocol: Synthesis of tert-Butyl 4-Nitrobenzoate

Abstract

This document provides detailed protocols for the synthesis of tert-butyl 4-nitrobenzoate through the esterification of 4-nitrobenzoic acid with tert-butanol. Due to the significant steric hindrance of the tertiary alcohol, standard Fischer esterification conditions are often low-yielding. Therefore, two effective alternative methods are presented: the Steglich esterification, which utilizes a carbodiimide coupling agent, and a two-step method involving the formation of an intermediate acid chloride. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable procedures for obtaining the target ester.

Introduction

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic chemistry. However, the reaction of 4-nitrobenzoic acid with a sterically hindered tertiary alcohol like tert-butanol presents a significant challenge. Direct acid-catalyzed methods, such as the Fischer esterification, are often inefficient due to the low nucleophilicity of the alcohol and the propensity for tert-butanol to eliminate to isobutene under strong acid and heat.[1][2]

To overcome these challenges, milder and more efficient methods are required. This application note details two robust protocols:

-

Protocol 1: Steglich Esterification: A one-pot procedure using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is known for its mild reaction conditions and effectiveness with sterically demanding substrates.[1][3][4]

-

Protocol 2: Two-Step Acid Chloride Route: This classic and reliable method involves the initial conversion of 4-nitrobenzoic acid to the more reactive 4-nitrobenzoyl chloride, followed by its reaction with tert-butanol.

These protocols provide high-yield pathways to this compound, a valuable building block in the synthesis of more complex molecules.

Experimental Protocols

Protocol 1: Steglich Esterification

This one-pot protocol is highly effective for coupling sterically hindered alcohols. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[4][5]

Reaction Scheme: 4-Nitrobenzoic Acid + tert-Butanol --(DCC, DMAP)--> this compound

Methodology:

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzoic acid (1.67 g, 10 mmol, 1.0 equiv.).

-

Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the acid is fully dissolved. To this solution, add tert-butanol (1.11 g, 1.4 mL, 15 mmol, 1.5 equiv.) followed by 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 equiv.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

DCC Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.

-

Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a solid.

-

Data Presentation: Steglich Esterification

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-Nitrobenzoic Acid | 167.12 | 1.67 | 10 | 1.0 |

| tert-Butanol | 74.12 | 1.11 | 15 | 1.5 |

| DCC | 206.33 | 2.27 | 11 | 1.1 |

| DMAP | 122.17 | 0.12 | 1 | 0.1 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance | Melting Point |